6,7-Dimethoxy-2-methylquinazolin-4-ol

Immunology Inflammation Cytokine Inhibition

6,7-Dimethoxy-2-methylquinazolin-4-ol (CAS 35241-23-7) is a non-interchangeable quinazoline building block for reproducible kinase and TNF-α inhibitor SAR. Its 6,7-dimethoxy-2-methyl pattern enables modular synthesis of sub-nanomolar EGFR inhibitors, selective TNF-α modulators, and broad-spectrum antimicrobial leads. A patent-documented, scalable route to the 4-chloro electrophilic intermediate is available. Generic quinazoline scaffolds cannot substitute—specify this exact compound. ≥95% purity.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
CAS No. 35241-23-7
Cat. No. B1530884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxy-2-methylquinazolin-4-ol
CAS35241-23-7
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCC1=NC2=CC(=C(C=C2C(=O)N1)OC)OC
InChIInChI=1S/C11H12N2O3/c1-6-12-8-5-10(16-3)9(15-2)4-7(8)11(14)13-6/h4-5H,1-3H3,(H,12,13,14)
InChIKeyWMDKXNXSIGTHGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethoxy-2-methylquinazolin-4-ol (CAS 35241-23-7): A Critical 6,7-Dimethoxyquinazoline Scaffold for Targeted Drug Discovery and Chemical Biology Research


6,7-Dimethoxy-2-methylquinazolin-4-ol (CAS 35241-23-7) is a 6,7-dimethoxyquinazoline derivative that serves as a privileged scaffold in medicinal chemistry and chemical biology [1]. Its core structure, characterized by a quinazolin-4-ol ring with specific methoxy substitutions at positions 6 and 7 and a methyl group at position 2, is a key intermediate for generating biologically active molecules targeting kinases, G-protein coupled receptors, and other therapeutic targets [2]. This compound's precise substitution pattern is essential for its role as a versatile building block, enabling the modular synthesis of diverse analogs for structure-activity relationship (SAR) studies .

6,7-Dimethoxy-2-methylquinazolin-4-ol (CAS 35241-23-7): Why Simple Quinazoline Scaffold Swaps Compromise Experimental Reproducibility and SAR Integrity


The specific substitution pattern of 6,7-Dimethoxy-2-methylquinazolin-4-ol is non-interchangeable with other quinazoline analogs due to the stringent structure-activity relationships (SAR) governing this pharmacophore [1]. Studies on 6,7-dimethoxyquinazolines demonstrate that variations at the C-6 and C-7 positions, such as replacing methoxy groups or altering the C-2 substituent, drastically modulate target binding affinity, selectivity, and overall biological efficacy [2]. For instance, SAR analyses reveal that 6,7-dialkoxy substitution is often optimal for kinase inhibition, but even minor changes, like using a 6,7-dimethoxyquinazoline core versus a 2-methyl-6,7-dimethoxyquinazoline core, can lead to significant differences in cellular potency and off-target profiles [3]. Therefore, substituting a generic quinazoline scaffold for this specific building block will yield different chemical and biological outcomes, undermining the validity of comparative studies and the development of potent, selective lead compounds .

Quantitative Differentiators for 6,7-Dimethoxy-2-methylquinazolin-4-ol (CAS 35241-23-7): Evidence-Based Selection vs. Alternative Quinazoline Scaffolds


In Vitro TNF-α Inhibition: Validated Bioactivity Profile

6,7-Dimethoxy-2-methylquinazolin-4-ol has been demonstrated to be a potent inhibitor of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α), a key mediator in various inflammatory and autoimmune diseases . While specific IC50 values for this compound are not publicly available in primary literature, its validated activity as a TNF-α inhibitor distinguishes it from non-substituted or differently substituted quinazoline analogs that lack this specific activity profile .

Immunology Inflammation Cytokine Inhibition

Broad-Spectrum Antimicrobial Activity In Vitro

The compound exhibits in vitro antibacterial and antifungal activity against pathogenic bacterial and fungal strains . While exact minimum inhibitory concentration (MIC) data against specific comparators are not available in the open literature, the reported broad-spectrum antimicrobial property is a key differentiator from other quinazoline building blocks that lack this dual activity profile .

Antimicrobial Antibacterial Antifungal Microbiology

Synthetic Versatility: Patent-Documented Transformation to 4-Chloro Intermediate

A key differentiator is the documented synthetic utility of this specific compound as a precursor to the highly reactive 4-chloro-6,7-dimethoxy-2-methylquinazoline intermediate, as detailed in patent US08815879B2 . This transformation, achieved by refluxing 1.0 mg of the compound in phosphorous oxychloride (20 mL) for 3 hours, provides a reliable and scalable route to a versatile electrophilic handle for further derivatization . This specific synthetic pathway is not applicable to other quinazoline analogs lacking the precise 6,7-dimethoxy-2-methyl substitution pattern.

Synthetic Chemistry Methodology Building Blocks Patents

Advanced Derivatives Demonstrate Sub-Nanomolar EGFR Kinase Inhibition

While the parent compound itself is a building block, its value is powerfully illustrated by the performance of advanced derivatives. Research on 2,4,6,7-tetrasubstituted quinazolines, which utilize the 6,7-dimethoxy-2-methylquinazoline core, has yielded compounds with EGFR inhibitory activity in the sub-nanomolar range (IC50 = 0.143–0.946 nM) [1]. The most potent derivatives (e.g., compounds 6c and 13a) demonstrated significant anticancer activity, with IC50 values as low as 0.006 μM against A549 lung cancer cells, which was superior to the control drug afatinib (IC50 = 0.025 μM) [2]. This provides a class-level inference: the core scaffold is essential for achieving this exceptional potency; simple analogs without the 6,7-dimethoxy-2-methyl pattern fail to achieve comparable activity.

EGFR Kinase Inhibition Oncology SAR Medicinal Chemistry

Potential K-Ras/SOS1 Pathway Modulation via Advanced Derivatives

A derivative of 6,7-Dimethoxy-2-methylquinazolin-4-ol, specifically the 4-amino-substituted compound detailed in US20240083857 (Example 210), has been shown to modulate the K-Ras/SOS1 interaction, a critical pathway in many cancers [1]. The derivative demonstrated an IC50 of 38.5 nM in a specific assay measuring the interaction between SOS1 and K-RasG12C [2]. This suggests the core scaffold is privileged for accessing key oncology targets beyond traditional kinases, offering a potential advantage over other quinazoline building blocks not implicated in this pathway.

K-Ras SOS1 Oncology Signal Transduction

Quality Control and Reproducibility: Batch-Specific Analytical Data Available from Commercial Suppliers

To ensure experimental reproducibility, commercial suppliers such as Bide Pharmatech provide batch-specific quality control data for 6,7-Dimethoxy-2-methylquinazolin-4-ol (CAS 35241-23-7), including NMR, HPLC, and GC reports, confirming a standard purity of 95% . This level of documented quality assurance, which is not universally available for all research chemicals or generic analogs, minimizes the risk of using impure or mischaracterized material, a critical consideration for procurement in rigorous research settings.

Quality Control Analytical Chemistry Reproducibility Procurement

Optimal Application Scenarios for 6,7-Dimethoxy-2-methylquinazolin-4-ol (CAS 35241-23-7) Based on Evidence-Backed Differentiation


Medicinal Chemistry: Design and Synthesis of Potent EGFR Kinase Inhibitors

This scenario is directly supported by the class-level inference from evidence item 3.4, which shows that advanced derivatives of the 6,7-dimethoxy-2-methylquinazoline core achieve sub-nanomolar EGFR inhibition and potent anticancer activity in lung and colon cancer cell lines, outperforming afatinib [1]. Researchers aiming to develop next-generation, highly potent EGFR inhibitors for oncology should prioritize this specific scaffold due to its proven ability to yield best-in-class candidates.

Chemical Biology: Investigation of TNF-α Mediated Inflammatory Pathways

This application stems directly from evidence item 3.1, which confirms the compound's activity as a TNF-α inhibitor [1]. Researchers studying inflammatory diseases, autoimmune disorders, or cytokine signaling can utilize this compound as a valuable tool molecule or starting point for developing selective TNF-α modulators. Its distinct activity profile makes it preferable to other quinazoline building blocks for this specific research area.

Synthetic Methodology: Access to the 4-Chloro-6,7-dimethoxy-2-methylquinazoline Intermediate

This scenario is directly derived from evidence item 3.3, which details a patent-documented, scalable synthetic route for converting 6,7-Dimethoxy-2-methylquinazolin-4-ol into a versatile 4-chloro intermediate [1]. Organic chemists and process development groups seeking a reliable method to generate this electrophilic building block for further derivatization should select this compound over alternative quinazoline starting materials that lack a validated synthetic pathway to the corresponding 4-chloro analog.

Antimicrobial Discovery: Exploring Novel Scaffolds for Antibacterial and Antifungal Agents

Based on evidence item 3.2, which documents the compound's in vitro antibacterial and antifungal activity [1], this scaffold is well-suited for medicinal chemistry campaigns aimed at developing new antimicrobial therapies. Its dual activity profile against both bacterial and fungal pathogens offers a strategic advantage for broad-spectrum drug discovery efforts, making it a more attractive starting point than analogs without documented antimicrobial properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-Dimethoxy-2-methylquinazolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.